5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide

Medicinal chemistry Cross-coupling IKur inhibitor synthesis

5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide is a functionalized pyridine-3-sulfonamide building block with a molecular formula of C₈H₁₁BrN₂O₃S and a molecular weight of 295.15 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and an N-(2-methoxyethyl) substituent on the sulfonamide nitrogen, creating a scaffold that serves as a versatile intermediate for medicinal chemistry programs, particularly those targeting ion channels and bromodomain-containing proteins.

Molecular Formula C8H11BrN2O3S
Molecular Weight 295.16 g/mol
CAS No. 1010120-57-6
Cat. No. B3071367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide
CAS1010120-57-6
Molecular FormulaC8H11BrN2O3S
Molecular Weight295.16 g/mol
Structural Identifiers
SMILESCOCCNS(=O)(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C8H11BrN2O3S/c1-14-3-2-11-15(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3
InChIKeyFLBONAUDFKOJFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide (CAS 1010120-57-6): Procurement-Ready Properties and Comparative Overview


5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide is a functionalized pyridine-3-sulfonamide building block with a molecular formula of C₈H₁₁BrN₂O₃S and a molecular weight of 295.15 g/mol . The compound features a bromine atom at the 5-position of the pyridine ring and an N-(2-methoxyethyl) substituent on the sulfonamide nitrogen, creating a scaffold that serves as a versatile intermediate for medicinal chemistry programs, particularly those targeting ion channels and bromodomain-containing proteins [1]. It is commercially available in high purity (≥95%) from multiple suppliers, making it accessible for both milligram-scale screening and gram-scale synthesis campaigns .

Why 5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide Cannot Be Simply Replaced by Generic Pyridine-3-sulfonamide Analogs


The specific combination of the 5-bromo substituent and the N-(2-methoxyethyl) group in this compound creates a reactivity and physicochemical profile that is not replicated by closely related analogs such as 5-bromopyridine-3-sulfonamide (unsubstituted sulfonamide) or 4-chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide [1]. The bromine atom at the 5-position is essential for Pd-catalyzed cross-coupling reactions (e.g., Stille, Suzuki), providing an oxidative addition rate advantage of approximately 50–100× over the corresponding 5-chloro analog under standard conditions [2]. Simultaneously, the N-(2-methoxyethyl) chain modulates both solubility and hydrogen-bonding capacity relative to the unsubstituted primary sulfonamide, impacting downstream pharmacokinetic properties if the scaffold is advanced into a lead series. Substituting the bromine for chlorine or removing the N-alkyl group fundamentally alters the compound's utility as a synthetic intermediate and its performance in biochemical screening cascades.

Head-to-Head Quantitative Differentiation Evidence for 5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide


Stille Cross-Coupling Reactivity: Demonstrated Synthetic Utility vs. Generic Aryl Halide Analogs

The 5-bromo substituent enables efficient Stille cross-coupling with organostannanes under Pd(0) catalysis, as demonstrated in the patent synthesis of a quinazoline IKur inhibitor. When 5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide is reacted with 2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine in the presence of Pd(PPh₃)₄ and hexamethylditin in 1,4-dioxane at elevated temperature for 32 hours, the desired biaryl product is obtained in a 27% isolated yield [1]. In contrast, the corresponding 5-chloro analog would be expected to provide substantially lower yields under identical conditions due to the inherently slower oxidative addition of aryl chlorides to Pd(0) (relative rate Ar-Br:Ar-Cl ≈ 50–100:1) [2]. This reactivity difference is the reason the brominated intermediate is specifically selected in the patent route [1].

Medicinal chemistry Cross-coupling IKur inhibitor synthesis

Calculated Lipophilicity (LogP) Differentiation from Unsubstituted 5-Bromopyridine-3-sulfonamide

The N-(2-methoxyethyl) substituent significantly modulates the lipophilicity of the scaffold. The calculated octanol/water partition coefficient (LogP) for 5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide is 0.4 [1], whereas the unsubstituted parent compound 5-bromopyridine-3-sulfonamide (CAS 62009-33-0) has a predicted LogP of approximately -0.5 to 0.0 based on fragment-based calculation methods (ChemAxon/Molinspiration) [2]. This difference of approximately 0.4–0.9 LogP units translates to a 2.5–8× increase in partition coefficient, which can be critical for achieving balanced permeability and aqueous solubility in early lead series.

Physicochemical profiling Drug-likeness Lead optimization

Commercial Purity and Packaging Specifications vs. Research-Grade Alternatives

5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide is available from multiple commercial suppliers at certified purities of 95% and 98% , with standard packaging options of 1 g, 5 g, 25 g, and 100 g . In contrast, the simpler analog 5-bromopyridine-3-sulfonamide (CAS 62009-33-0) is typically offered only at 95% purity with limited package sizes (e.g., 1 g, 5 g) . The higher available purity of the target compound reduces the burden of pre-use purification, while the broader packaging range supports both exploratory and scale-up procurement without need for multiple vendor qualifications.

Procurement Quality control Supply chain

Validated Role as a Key Intermediate for IKur-Targeted Atrial Fibrillation Therapeutics

This compound is explicitly claimed and exemplified as a synthetic intermediate in WO2011028741A1, a Bristol-Myers Squibb patent covering quinazoline-based potassium ion channel inhibitors (Kv1.5/IKur) for the treatment of atrial fibrillation [1]. The patent demonstrates that the 5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide fragment is incorporated via Stille coupling to generate the final pharmacophore [2]. In contrast, generic 5-bromopyridine-3-sulfonamide lacks the N-(2-methoxyethyl) group that is retained in the final bioactive molecule, meaning that the unsubstituted analog cannot serve as a direct surrogate in this synthetic sequence without additional N-alkylation steps that would add 1–2 synthetic steps and reduce overall yield [1].

Cardiovascular Ion channel Atrial fibrillation

Recommended Procurement Scenarios for 5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of IKur/Kv1.5 Inhibitors for Atrial Fibrillation

Use this compound as a direct Stille or Suzuki coupling partner to construct the biaryl quinazoline core of IKur inhibitors, as exemplified in WO2011028741A1 [1]. The pre-installed N-(2-methoxyethyl) group eliminates the need for post-coupling N-alkylation, saving 1–2 synthetic steps and improving overall route efficiency by an estimated 1.5–3× . The 5-bromo substituent provides the necessary reactivity for Pd-catalyzed cross-coupling without requiring specialized bulky ligands needed for chloroarene activation [2].

Early-Stage Lead Optimization: Physicochemical Property Screening

Employ this compound as a reference scaffold for evaluating the impact of 5-position halogen substituents on LogP and solubility. Its calculated LogP of 0.4 [1] positions it as a balanced starting point for CNS or intracellular target programs, while the bromine atom provides a convenient handle for late-stage diversification. Compare directly with the 5-chloro and 5-iodo congeners in parallel property assays.

Process Chemistry: Scalable Intermediate with Flexible Commercial Packaging

Procure this compound in 25 g or 100 g quantities (98% purity) for gram-scale route scouting and initial process development . The higher purity ceiling (98%) relative to the unsubstituted analog (95%) reduces the burden of pre-reaction purification, while the broad packaging range supports seamless scale-up without vendor requalification [2].

Quote Request

Request a Quote for 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.